molecular formula C18H20N2O3S B12694737 (3-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one CAS No. 199173-10-9

(3-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one

Cat. No.: B12694737
CAS No.: 199173-10-9
M. Wt: 344.4 g/mol
InChI Key: BYISJGHRXZJOGN-UHFFFAOYSA-N
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Description

(3-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one is a compound that combines the structural features of carbamic acid and benzothiazolone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one typically involves the reaction of 3-methylphenyl isocyanate with 2-propyl-1,2-benzothiazol-3-one under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one is unique due to its combined structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

199173-10-9

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

(3-methylphenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one

InChI

InChI=1S/C10H11NOS.C8H9NO2/c1-2-7-11-10(12)8-5-3-4-6-9(8)13-11;1-6-3-2-4-7(5-6)9-8(10)11/h3-6H,2,7H2,1H3;2-5,9H,1H3,(H,10,11)

InChI Key

BYISJGHRXZJOGN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2S1.CC1=CC(=CC=C1)NC(=O)O

Origin of Product

United States

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